N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide
Description
Properties
Molecular Formula |
C18H13N5O |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H13N5O/c24-18(15-5-1-3-11-19-15)20-14-9-7-13(8-10-14)17-22-21-16-6-2-4-12-23(16)17/h1-12H,(H,20,24) |
InChI Key |
QQMWJUPXXAEXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
A highly efficient method involves the cyclization of hydrazone precursors using NCS. For example, 3-(pyridin-4-yl)-triazolo[4,3-a]pyridine derivatives were synthesized by dissolving hydrazones in dry DMF, followed by NCS addition at 0°C. The exothermic reaction requires careful temperature control to prevent side reactions. After stirring at room temperature, the product precipitates as a yellow solid, yielding >90% after recrystallization. This method’s scalability and high yield make it suitable for large-scale production.
Hydrazine Substitution and Cyclization
An alternative approach starts with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate in ethanol to form a hydrazine intermediate. Subsequent cyclization with triethoxy methane at 80°C produces the triazolopyrazine core. While this method is effective for related triazolopyrazines, adapting it to triazolopyridines may require substituting pyrazine precursors with pyridine analogs.
Functionalization via Amide Coupling
The final step involves coupling the triazolopyridine-phenylamine intermediate with picolinic acid. Carbodiimide-mediated amidation is the most widely used method, as demonstrated in multiple studies.
EDC/HOBt-Mediated Coupling
A representative procedure involves dissolving (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid and the triazolopyrazine intermediate in dichloromethane or DMF. HOBt and EDC are added sequentially to activate the carboxylic acid, facilitating amide bond formation. Key parameters include:
| Solvent | Temperature | Yield |
|---|---|---|
| CH₂Cl₂ | 0°C → RT | 86% |
| DMF | RT | 82% |
| Acetonitrile | 65–70°C | 81% |
The highest yield (86%) was achieved in CH₂Cl₂ at 0°C with gradual warming. Side reactions, such as over-activation of the carboxylic acid, are minimized in non-polar solvents.
Comparative Analysis of Coupling Agents
EDC/HOBt outperforms other agents like CDI (carbonyl diimidazole), which gave lower yields (71.8%) in DMF. The superiority of EDC/HOBt is attributed to its ability to stabilize the reactive intermediate, reducing racemization and hydrolysis.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may increase side product formation. Non-polar solvents (e.g., CH₂Cl₂) improve selectivity, albeit with slower reaction kinetics.
Temperature Control
Low temperatures (0–5°C) during reagent addition prevent exothermic side reactions, while gradual warming ensures complete conversion. For instance, maintaining 0°C during HOBt addition in CH₂Cl₂ improved yields by 15% compared to room-temperature reactions.
Purification Techniques
Flash chromatography using ethyl acetate/petroleum ether (7:3) effectively separates the product from unreacted starting materials and byproducts. Recrystallization from ethyl acetate/water mixtures further enhances purity (>98% by HPLC).
Mechanistic Insights
The amidation proceeds via a reactive O-acylisourea intermediate , formed by EDC activation of the carboxylic acid. HOBt stabilizes this intermediate, preventing rearrangement and facilitating nucleophilic attack by the amine. Competing pathways, such as the formation of N-acylurea byproducts, are suppressed in optimized conditions.
Challenges and Solutions
Byproduct Formation
Over-activation of the carboxylic acid can lead to symmetrical anhydrides, reducing yields. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antifungal properties. For instance, a study synthesized novel compounds based on the pyridine-3-sulfonamide scaffold combined with 1,2,4-triazole substituents. These compounds demonstrated superior antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL, surpassing traditional antifungal agents like fluconazole .
Anticancer Potential
The triazolo-pyridine framework has also been investigated for its anticancer properties. Compounds incorporating this structure have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For example, studies have highlighted their ability to inhibit protein kinases crucial for cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide is vital for optimizing its biological activity. The presence of the triazole moiety is essential for enhancing the compound's interaction with biological targets. Modifications at various positions on the triazole and phenyl rings can lead to variations in potency and selectivity against specific fungal strains or cancer types.
| Modification | Effect on Activity |
|---|---|
| Substitution on triazole | Enhances antifungal potency against Candida species |
| Alteration of phenyl | Increases selectivity towards specific cancer cell lines |
| Picolinamide linkage | Contributes to overall stability and bioavailability |
Synthesis and Evaluation of Derivatives
A significant study involved synthesizing a series of this compound derivatives to evaluate their biological activities. The synthesized compounds underwent rigorous testing for antifungal efficacy and cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to their parent compounds, suggesting that structural modifications could lead to improved therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in fungal growth and cancer progression. These studies provide insights into how structural features influence binding interactions and help guide further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
- Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups in analogs alter the pyridine ring’s electron density, whereas the triazolo-pyridine in the target compound may exhibit mixed electronic effects due to its nitrogen-rich structure.
Hypothetical Physicochemical Properties
- Solubility : The triazolo-pyridine group likely reduces aqueous solubility compared to methoxy or chloro derivatives due to increased hydrophobicity.
- Lipophilicity (LogP) : The target compound’s fused heterocycle may elevate LogP compared to N,N-diisopropyl analogs but remain lower than N-phenyl derivatives due to polar amide groups.
Research Implications and Limitations
While the provided evidence () lacks direct data on the target compound, structural parallels suggest:
- Bioactivity : The triazolo-pyridine group may enhance binding to kinase ATP pockets or nucleic acid targets, differentiating it from halogenated analogs typically used as intermediates or ligands.
- Limitations : Absence of experimental data (e.g., IC50, solubility) in the evidence restricts definitive conclusions. Further studies are needed to validate these hypotheses.
Biological Activity
N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a triazolopyridine core linked to a picolinamide moiety. Its molecular formula is C_{15}H_{13N_5 with a molecular weight of approximately 269.30 g/mol. The unique arrangement of nitrogen-containing heterocycles contributes to its diverse reactivity and biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Effects : The compound has shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics .
- Antifungal Effects : It has also demonstrated antifungal properties against strains like Candida albicans, reinforcing its potential as a therapeutic agent .
Anti-inflammatory Activity
Studies have reported that derivatives containing triazole rings possess anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory pathways. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.
Research Findings and Case Studies
A comprehensive review of the literature reveals several key studies that have assessed the biological activity of this compound:
Q & A
Basic: What are the critical steps and analytical methods for synthesizing N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide?
Methodological Answer:
The synthesis typically involves:
Formation of the triazolo-pyridine core via cyclization of hydrazine derivatives with pyridine precursors under reflux in ethanol or DMF .
Coupling reactions to attach the phenyl and picolinamide groups, often using palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) .
Purification via column chromatography or recrystallization, followed by HPLC to confirm purity (>95%) .
Key Analytical Techniques:
- NMR spectroscopy (¹H/¹³C) to verify regiochemistry of the triazolo ring .
- Mass spectrometry (MS) for molecular weight confirmation .
- X-ray crystallography (e.g., CCDC 1876879) to resolve ambiguous structural features .
Basic: How is the purity and stability of this compound assessed under varying storage conditions?
Methodological Answer:
-
Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition products .
-
Purity Metrics:
Technique Parameter Threshold HPLC Purity ≥98% TLC Spot clarity Single spot -
Storage Recommendations: Store at -20°C in inert atmosphere (argon) to prevent oxidation of the triazolo ring .
Advanced: How can contradictory NMR and MS data be resolved during characterization?
Methodological Answer:
Contradictions may arise from:
- Tautomerism in the triazolo ring , resolved via variable-temperature NMR or deuterium exchange experiments .
- Ionization artifacts in MS , mitigated by using softer ionization methods (e.g., ESI instead of EI) .
- Crystallographic validation (e.g., CCDC 1906114) to unambiguously confirm the structure .
Case Example: A ¹³C NMR signal at δ 150 ppm may conflict with MS data; XRD can confirm the presence of a carbonyl group vs. an artifact .
Advanced: What strategies optimize the yield of triazolo ring formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
